molecular formula C8H9ClFNO2 B11897207 (2-Fluorophenyl)glycine hydrochloride

(2-Fluorophenyl)glycine hydrochloride

Cat. No.: B11897207
M. Wt: 205.61 g/mol
InChI Key: MPCOHZXGXIPARE-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)glycine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2 It is a derivative of glycine, an amino acid, where the phenyl group is substituted with a fluorine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)glycine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl)glycine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted phenylglycine derivatives.

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

(2-Fluorophenyl)glycine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)glycine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    (4-Fluorophenyl)glycine: Another fluorinated derivative with the fluorine atom at the para position.

    (3-Fluorophenyl)glycine: Fluorine atom at the meta position.

    (2-Chlorophenyl)glycine: Chlorine substituent instead of fluorine at the ortho position.

Uniqueness:

Properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

2-(2-fluoroanilino)acetic acid;hydrochloride

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-4-7(6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H

InChI Key

MPCOHZXGXIPARE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)F.Cl

Origin of Product

United States

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